
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of pyridine and carbamate, featuring a tert-butyl group, a chloropyridinyl group, and an ethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate typically involves the reaction of 4-chloropyridine with tert-butyl chloroformate and an appropriate ethylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while hydrolysis can produce the corresponding amine and alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate
- tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate
Uniqueness
tert-Butyl (2-((4-chloropyridin-2-yl)oxy)ethyl)carbamate is unique due to its specific structural features, such as the presence of the chloropyridinyl group and the ethyl linkage. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1346708-16-4 |
|---|---|
Fórmula molecular |
C12H17ClN2O3 |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-chloropyridin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8-9(13)4-5-14-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
Clave InChI |
DVRGJJXOKOCHAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


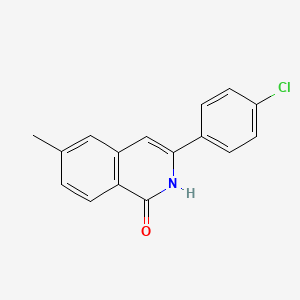

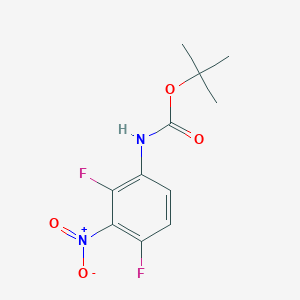

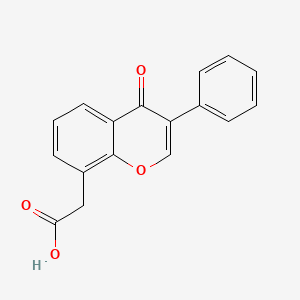
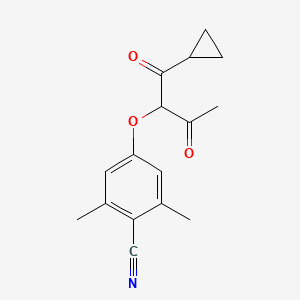
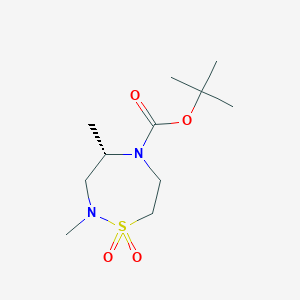


![2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one](/img/structure/B11847365.png)

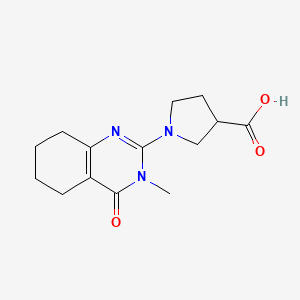
![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)

